REACTION_SMILES
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[CH3:8][O:9][CH:10]=[CH:11][c:12]1[c:13]([O:20][CH3:21])[c:14]([O:18][CH3:19])[cH:15][cH:16][cH:17]1.[Cl:22][CH2:23][Cl:24].[OH2:25].[OH:1][C:2]([C:3]([Cl:4])([Cl:5])[Cl:6])=[O:7]>>[O:9]=[CH:10][CH2:11][c:12]1[c:13]([O:20][CH3:21])[c:14]([O:18][CH3:19])[cH:15][cH:16][cH:17]1
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Name
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COC=Cc1cccc(OC)c1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC=Cc1cccc(OC)c1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(Cl)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
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COc1cccc(CC=O)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |